molecular formula C8H13N3O2 B2587522 trans-4-(Azidomethyl)cyclohexanecarboxylic acid CAS No. 170811-10-6

trans-4-(Azidomethyl)cyclohexanecarboxylic acid

Cat. No.: B2587522
CAS No.: 170811-10-6
M. Wt: 183.211
InChI Key: GHESGHFIJJMDIU-LJGSYFOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-4-(Azidomethyl)cyclohexanecarboxylic acid: is a chemical compound with the molecular formula C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol . It is characterized by the presence of an azidomethyl group attached to the cyclohexane ring, which is further connected to a carboxylic acid group. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Azidomethyl)cyclohexanecarboxylic acid typically involves the azidation of a suitable precursor. One common method includes the reaction of trans-4-(Bromomethyl)cyclohexanecarboxylic acid with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions . The reaction proceeds as follows:

trans-4-(Bromomethyl)cyclohexanecarboxylic acid+NaN3trans-4-(Azidomethyl)cyclohexanecarboxylic acid+NaBr\text{trans-4-(Bromomethyl)cyclohexanecarboxylic acid} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaBr} trans-4-(Bromomethyl)cyclohexanecarboxylic acid+NaN3​→trans-4-(Azidomethyl)cyclohexanecarboxylic acid+NaBr

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The azido group in trans-4-(Azidomethyl)cyclohexanecarboxylic acid can undergo substitution reactions, particularly with nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Substitution: Sodium azide in DMF.

    Reduction: Hydrogen gas with a palladium catalyst.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

Major Products:

    Substitution: Various substituted cyclohexanecarboxylic acids.

    Reduction: Trans-4-(Aminomethyl)cyclohexanecarboxylic acid.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

Trans-4-(Azidomethyl)cyclohexanecarboxylic acid is utilized in various scientific research fields due to its unique chemical properties:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: It is used in bioconjugation techniques, particularly in click chemistry for labeling biomolecules.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-4-(Azidomethyl)cyclohexanecarboxylic acid largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings, facilitating the conjugation of various biomolecules. The molecular targets and pathways involved are specific to the application and reaction conditions.

Comparison with Similar Compounds

    Trans-4-(Aminomethyl)cyclohexanecarboxylic acid: Similar structure but with an amine group instead of an azido group.

    Trans-4-(Bromomethyl)cyclohexanecarboxylic acid: Precursor in the synthesis of trans-4-(Azidomethyl)cyclohexanecarboxylic acid.

    Trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid: Used in peptide synthesis with an Fmoc-protected amine group.

Uniqueness: this compound is unique due to its azido group, which imparts distinct reactivity, particularly in cycloaddition reactions, making it valuable for click chemistry applications.

Properties

IUPAC Name

4-(azidomethyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c9-11-10-5-6-1-3-7(4-2-6)8(12)13/h6-7H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHESGHFIJJMDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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